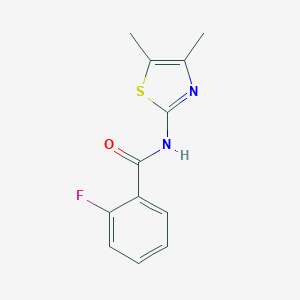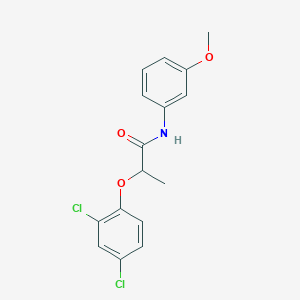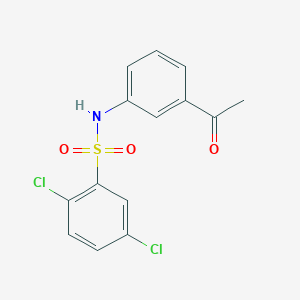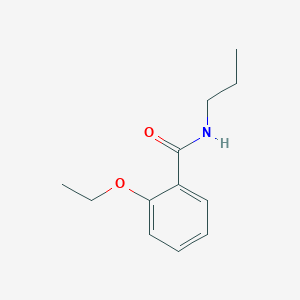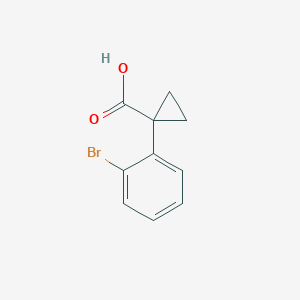
1-(2-Bromophenyl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
1-(2-Bromophenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H9BrO2 It features a cyclopropane ring attached to a carboxylic acid group and a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)cyclopropanecarboxylic acid typically involves the reaction of a bromophenyl compound with a cyclopropane derivative. One common method is the substitution reaction between a bromine atom on the benzene ring and a hydrogen atom on the cyclopropane ring . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid crystalline form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromophenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states of the carboxylic acid group.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanecarboxylic acids, while oxidation and reduction reactions can produce different oxidation states or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)cyclopropanecarboxylic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-Bromophenyl)cyclopropanecarboxylic acid exerts its effects depends on its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the cyclopropane ring can influence the compound’s overall conformation and reactivity. The carboxylic acid group can engage in hydrogen bonding and other interactions with biological molecules, affecting pathways and molecular targets involved in its activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromophenyl)cyclopropanecarboxylic acid
- 1-(4-Bromophenyl)cyclopropanecarboxylic acid
- 2-(2-Bromophenyl)cyclopropanecarboxylic acid
Comparison: 1-(2-Bromophenyl)cyclopropanecarboxylic acid is unique due to the position of the bromine atom on the benzene ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, such as 1-(3-Bromophenyl)cyclopropanecarboxylic acid and 1-(4-Bromophenyl)cyclopropanecarboxylic acid, the 2-bromo position may result in different steric and electronic effects, leading to variations in chemical behavior and applications .
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFFZQJYJMQPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601777 | |
| Record name | 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-87-5 | |
| Record name | 1-(2-Bromophenyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124276-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40601777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
![N-[(4-chlorophenyl)methyl]-2-(2,4,6-trichlorophenoxy)acetamide](/img/structure/B185975.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
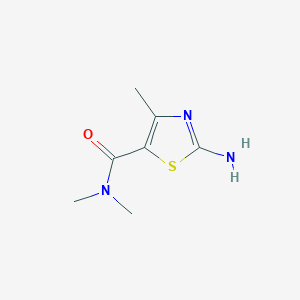
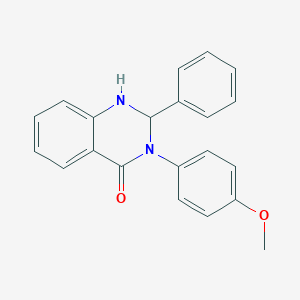
![2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B185983.png)
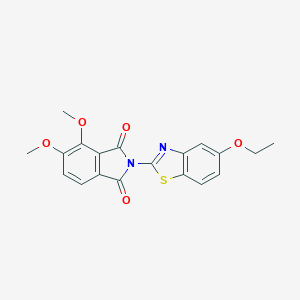
![ethyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B185988.png)
